3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
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Overview
Description
3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to a triazole and pyridine moiety, with a fluorophenoxy group attached, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Moiety: The triazole ring is then coupled with a pyridine derivative using a suitable coupling reagent.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group.
Formation of the Benzamide Core: The final step involves the amidation reaction between the intermediate and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
- 3-(4-bromophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
- 3-(4-methylphenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
Uniqueness
The presence of the fluorophenoxy group in 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c22-16-6-8-19(9-7-16)29-20-5-1-3-15(11-20)21(28)24-12-17-14-27(26-25-17)18-4-2-10-23-13-18/h1-11,13-14H,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPQTDUCWSRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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